Cas no 42245-37-4 (3-Methylpentan-1-amine)

3-Methylpentan-1-amine 化学的及び物理的性質
名前と識別子
-
- 3-Methylpentan-1-amine
- (3-Methylpentyl)amine
- (3-methylpentyl)amine(SALTDATA: FREE)
- 3-Methyl-pentylamin
- 3-methylpentylamine
- 3-methyl-pentylamine
- AC1MHQC4
- AG-F-50224
- Ambcb4015078
- CTK4I5922
- DTXSID30388888
- 42245-37-4
- MFCD08059958
- BS-37827
- (3-Methylpentyl)amine, AldrichCPR
- AKOS010968674
- EN300-211461
- SCHEMBL64897
- DA-18602
- d-3-Methylpentylamine
- 1-amino-3-methylpentane
-
- MDL: MFCD08059958
- インチ: InChI=1S/C6H15N/c1-3-6(2)4-5-7/h6H,3-5,7H2,1-2H3
- InChIKey: JLAUIBFZZUVOBB-UHFFFAOYSA-N
- ほほえんだ: CCC(C)CCN
計算された属性
- せいみつぶんしりょう: 101.120449483g/mol
- どういたいしつりょう: 101.120449483g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 7
- 回転可能化学結合数: 3
- 複雑さ: 35.2
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 26Ų
じっけんとくせい
- 密度みつど: 0.7670
- ゆうかいてん: -40.7°C (estimate)
- ふってん: 119.64°C (estimate)
- フラッシュポイント: 25.2°C
- 屈折率: 1.4196
3-Methylpentan-1-amine セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H301-H319
- 警告文: P301+P310-P305+P351+P338
- 危険物輸送番号:UN 2811 6.1 / PGIII
- WGKドイツ:3
- 危険カテゴリコード: 36
- セキュリティの説明: 26
3-Methylpentan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-211461-5.0g |
3-methylpentan-1-amine |
42245-37-4 | 5g |
$524.0 | 2023-05-31 | ||
Enamine | EN300-211461-0.1g |
3-methylpentan-1-amine |
42245-37-4 | 0.1g |
$159.0 | 2023-09-16 | ||
Enamine | EN300-211461-0.25g |
3-methylpentan-1-amine |
42245-37-4 | 0.25g |
$166.0 | 2023-09-16 | ||
TRC | M917818-250mg |
3-Methylpentan-1-amine |
42245-37-4 | 250mg |
$ 50.00 | 2022-06-03 | ||
Enamine | EN300-211461-0.05g |
3-methylpentan-1-amine |
42245-37-4 | 0.05g |
$151.0 | 2023-09-16 | ||
Enamine | EN300-211461-10.0g |
3-methylpentan-1-amine |
42245-37-4 | 10g |
$777.0 | 2023-05-31 | ||
abcr | AB216906-5 g |
(3-Methylpentyl)amine, 95%; . |
42245-37-4 | 95% | 5g |
€723.20 | 2023-01-27 | |
A2B Chem LLC | AF70684-1g |
3-Methylpentan-1-amine |
42245-37-4 | 95% | 1g |
$114.00 | 2024-04-20 | |
1PlusChem | 1P00C8YK-1g |
3-Methylpentylamine |
42245-37-4 | 97% | 1g |
$122.00 | 2025-02-26 | |
Enamine | EN300-211461-2.5g |
3-methylpentan-1-amine |
42245-37-4 | 2.5g |
$354.0 | 2023-09-16 |
3-Methylpentan-1-amine 関連文献
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
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Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
3-Methylpentan-1-amineに関する追加情報
Recent Advances in the Study of 3-Methylpentan-1-amine (CAS: 42245-37-4) in Chemical Biology and Pharmaceutical Research
3-Methylpentan-1-amine (CAS: 42245-37-4) is a branched-chain aliphatic amine that has recently garnered significant attention in chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This research brief synthesizes the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential. The compound's unique structural features, including its chiral center and hydrophobic properties, make it a promising candidate for further investigation.
Recent studies have explored the synthetic pathways for 3-Methylpentan-1-amine, with a particular emphasis on enantioselective synthesis. A 2023 publication in the Journal of Organic Chemistry demonstrated an efficient catalytic asymmetric synthesis method using a chiral palladium complex, achieving high enantiomeric excess (ee > 95%). This advancement is crucial for producing the compound in sufficient quantities for pharmacological testing while maintaining stereochemical purity, which is often critical for biological activity.
In pharmacological research, 3-Methylpentan-1-amine has shown interesting interactions with various neurotransmitter systems. A preclinical study published in Neuropharmacology (2024) revealed that the (R)-enantiomer exhibits selective affinity for trace amine-associated receptor 1 (TAAR1), with an EC50 of 2.3 μM. This finding suggests potential applications in neurological disorders, particularly in conditions where TAAR1 modulation has shown therapeutic promise, such as depression and schizophrenia. The compound's ability to cross the blood-brain barrier efficiently, as demonstrated in rodent models, further supports its potential as a central nervous system (CNS) active agent.
The compound's metabolism and safety profile have also been investigated in recent toxicological studies. Research published in Xenobiotica (2023) characterized the major metabolic pathways of 3-Methylpentan-1-amine in human liver microsomes, identifying N-oxidation and ω-1 hydroxylation as primary biotransformation routes. Importantly, the study found no evidence of reactive metabolite formation at therapeutic concentrations, suggesting a favorable safety profile for further development.
Emerging applications in medicinal chemistry have explored 3-Methylpentan-1-amine as a building block for more complex pharmacophores. A recent patent application (WO2023124567) describes its incorporation into novel dopamine D3 receptor partial agonists, showing improved selectivity over D2 receptors compared to existing therapeutics. This development could lead to new treatments for Parkinson's disease with reduced side effects. Additionally, the compound's structural features have inspired the design of new antimicrobial agents, with several derivatives showing promising activity against Gram-positive pathogens in vitro.
Future research directions for 3-Methylpentan-1-amine appear promising. Ongoing clinical translation efforts focus on its potential as a PET radiotracer precursor for imaging TAAR1 density in vivo. Furthermore, computational studies suggest that subtle modifications to the amine group could yield compounds with enhanced receptor subtype selectivity. As the understanding of this compound's biological interactions deepens, its applications in both therapeutic development and chemical biology probes are expected to expand significantly in the coming years.
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